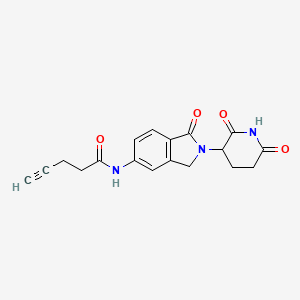
Lenalidomide-5'-CO-C2-alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-5’-CO-C2-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating an alkyne functional group, which can be used for further chemical modifications and bioconjugation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-C2-alkyne typically involves the following steps:
Bromination: The starting material, methyl 2-methyl-3-nitrobenzoate, is brominated using N-bromosuccinimide in the presence of a radical initiator like α,α’-azo-bis-isobutyronitrile.
Condensation: The brominated product is then condensed with 3-aminopiperidine-2,6-dione in the presence of a base such as triethylamine in a solvent like dimethylformamide.
Cyclization: The intermediate product undergoes cyclization to form the core structure of lenalidomide.
Alkyne Introduction: The alkyne group is introduced through a coupling reaction, typically using a palladium-catalyzed Sonogashira coupling reaction with an appropriate alkyne reagent.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves:
- Using scalable and green chemistry approaches to minimize environmental impact.
- Employing continuous flow reactors for better control over reaction conditions.
- Implementing purification techniques like crystallization and chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Lenalidomide-5’-CO-C2-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation over palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thioethers
Wissenschaftliche Forschungsanwendungen
Lenalidomide-5’-CO-C2-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules like proteins or nucleic acids.
Medicine: Investigated for its potential to enhance the efficacy of lenalidomide in cancer therapy.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of Lenalidomide-5’-CO-C2-alkyne is similar to that of lenalidomide. It modulates the activity of the CRL4 CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of specific protein substrates. This results in the inhibition of cancer cell proliferation and induction of apoptosis. The alkyne group allows for additional modifications that can enhance its binding affinity and specificity for molecular targets .
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
Carvykti (ciltacabtagene autoleucel): A CAR-T cell therapy used for multiple myeloma.
Tecvayli (teclistamab): A bispecific T-cell engager used for multiple myeloma
Uniqueness: Lenalidomide-5’-CO-C2-alkyne stands out due to its alkyne functional group, which allows for further chemical modifications and bioconjugation, making it a versatile tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C18H17N3O4 |
|---|---|
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]pent-4-ynamide |
InChI |
InChI=1S/C18H17N3O4/c1-2-3-4-15(22)19-12-5-6-13-11(9-12)10-21(18(13)25)14-7-8-16(23)20-17(14)24/h1,5-6,9,14H,3-4,7-8,10H2,(H,19,22)(H,20,23,24) |
InChI-Schlüssel |
UYJKPWOIGPOHAE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















